1,1,1-Trichloro-2-fluoroethane

Description

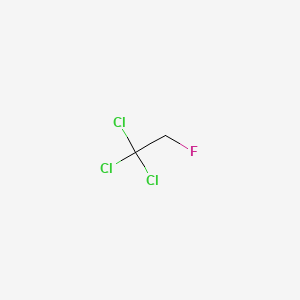

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-2-fluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUJWPHOPHHZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl3F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074943 | |

| Record name | 1,1,1-Trichloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.39 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-36-1 | |

| Record name | Ethane, 1,1,1-trichloro-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloro-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 1,1,1 Trichloro 2 Fluoroethane

Halogenation Pathways for Precursor Compounds

Halogenation pathways are fundamental to the synthesis of 1,1,1-Trichloro-2-fluoroethane (B13423416), involving the introduction of chlorine and fluorine atoms onto an ethane (B1197151) backbone. These processes begin with readily available chlorinated feedstocks and employ either direct halogenation or catalytic halogen exchange to achieve the desired molecular structure.

Direct Halogenation Techniques

Direct halogenation serves as a primary method for producing the polychlorinated precursors required for subsequent fluorination. A key example is the synthesis of 1,1,1,2-tetrachloroethane (B165186), a direct precursor, which can be formed through the chlorination of 1,1,2-trichloroethane (B165190). wikipedia.org This reaction adds a chlorine atom to the molecule, setting the stage for the introduction of fluorine.

Another foundational industrial process is the production of 1,1,1-trichloroethane (B11378), which can also serve as a starting point. This synthesis involves a two-step process starting from vinyl chloride. First, vinyl chloride reacts with hydrogen chloride to produce 1,1-dichloroethane (B41102), a reaction often catalyzed by Lewis acids such as iron(III) chloride or aluminum chloride. wikipedia.org The resulting 1,1-dichloroethane is then subjected to further chlorination, typically under ultraviolet (UV) irradiation, to yield 1,1,1-trichloroethane. wikipedia.org

Catalytic Fluorination of Polychlorinated Ethanes

The most common industrial route to 1,1,1-Trichloro-2-fluoroethane involves the catalytic fluorination of a polychlorinated ethane precursor, such as 1,1,1,2-tetrachloroethane or 1,1,1-trichloroethane. In these processes, one or more chlorine atoms are replaced by fluorine atoms through a halogen exchange reaction, typically using anhydrous hydrogen fluoride (B91410) (HF) as the fluorinating agent. The choice between liquid-phase and gas-phase systems depends on the desired scale, catalyst, and operating conditions.

Liquid-Phase Catalytic Fluorination employing Metal Halide Catalysts

Liquid-phase fluorination is frequently carried out using metal halide catalysts, which are effective at facilitating halogen exchange at moderate temperatures and pressures. Antimony pentachloride (SbCl₅) is a prominent catalyst for this process. google.com In this system, the polychlorinated ethane and anhydrous hydrogen fluoride are introduced into a reactor containing the catalyst. The antimony pentachloride activates the carbon-chlorine bond, enabling its substitution by a fluorine atom from HF. google.com To maintain the catalyst's activity, a certain amount of chlorine is often co-fed into the reactor, which prevents the reduction of the antimony catalyst and ensures a continuous reaction. google.com

| Parameter | Condition | Precursor Example | Catalyst | Purpose |

| Phase | Liquid | 1,1,2,2-Tetrachloroethane | SbCl₅ | Halogen Exchange |

| Fluorinating Agent | Anhydrous HF | 1,1,2,2-Tetrachloroethane | SbCl₅ | Fluorine Source |

| Co-feed | Chlorine (Cl₂) | 1,1,2,2-Tetrachloroethane | SbCl₅ | Maintain Catalyst Activity |

| Pressure | 0.7 - 1.5 MPa | 1,1,2,2-Tetrachloroethane | SbCl₅ | Control Reaction Rate |

| Temperature | 60 - 90 °C | 1,1,2,2-Tetrachloroethane | SbCl₅ | Optimize Selectivity |

Gas-Phase Catalytic Fluorination Systems

Gas-phase, or vapor-phase, fluorination is a continuous process well-suited for large-scale industrial production. This method involves passing the gaseous reactants—a polychlorinated ethane and hydrogen fluoride—over a fixed bed of a solid catalyst at elevated temperatures. researchgate.netresearchgate.net

Chromium-based catalysts are widely used due to their high activity and stability. researchgate.net These catalysts, often in the form of chromia (Cr₂O₃) or supported on materials like aluminum fluoride (AlF₃) or chromia-alumina, are "pre-conditioned" with HF to activate them. researchgate.netresearchgate.netgoogle.com The reaction mechanism over these catalysts can proceed through two main pathways: a direct chlorine/fluorine exchange or a dehydrochlorination step followed by hydrofluorination. researchgate.net The specific pathway and product distribution depend heavily on the reaction conditions, such as temperature and the molar ratio of the reactants. researchgate.net For instance, the fluorination of 1,1,1,2-tetrachloroethane over a pre-conditioned chromia catalyst can yield a mixture of fluorinated alkanes and halo-olefins. researchgate.net

| Catalyst System | Support Material | Typical Temperature | Precursor Example | Key Feature |

| Chromia | None (unsupported) | 120 - 400 °C | 1,1,2-Trichloroethane | High activity dependent on crystallinity |

| Chromium Oxides | Magnesium Oxide (MgO) | 120 - 400 °C | 1,1,2-Trichloroethane | High dispersion, resists deactivation |

| Metal Fluorides (CrF₃, CoF₂) | Porous Aluminum Fluoride (PAF) | 100 - 640 °C | 1,1,1-Trifluoro-2-chloroethane | High selectivity |

| FeCl₃ and MgCl₂ | Chromia-Alumina | < 400 °C | 1,1,2-Trichloroethane | Joint deposition preparation |

Rearrangement Reactions in Haloalkane Synthesis

Rearrangement reactions provide an alternative route to specific haloalkane isomers that may be more difficult to synthesize directly. In the context of trichlorofluoroethanes, isomers can be converted into the thermodynamically more stable 1,1,1-trichloro configuration. This isomerization is typically catalyzed by strong Lewis acids, such as aluminum halides (e.g., AlCl₃). google.combeilstein-journals.org

For example, an isomer like 1,1,2-trichloro-1-fluoroethane (B1211354) could potentially be rearranged to form 1,1,1-Trichloro-2-fluoroethane. The aluminum halide catalyst facilitates the temporary removal of a halide ion, creating a carbocation intermediate. This intermediate can then undergo a hydride or halide shift, leading to a more stable molecular structure before the halide ion is restored. d-nb.info While this method is a known pathway for haloalkanes, its industrial application for this specific compound is less common than catalytic fluorination due to challenges in controlling by-product formation. google.com

Free Radical Initiated Chlorination as a Synthetic Route

Free radical chlorination offers a method to synthesize 1,1,1-Trichloro-2-fluoroethane by starting with a precursor that already contains the desired fluorine atom. This process involves the substitution of hydrogen atoms with chlorine atoms. The reaction is initiated by generating chlorine radicals, which can be achieved through photochemical means (UV light) or with a chemical free-radical initiator. wikipedia.orggoogle.com

A suitable precursor for this route would be a chloro-fluoro-ethane, such as 1-chloro-2-fluoroethane. In a process analogous to the synthesis of other polychlorinated compounds, the precursor is brought into contact with chlorine in the liquid phase. google.com A chemical initiator, such as an azo compound like azobisisobutyronitrile (AIBN), is added to generate free radicals at moderate temperatures (50 to 120 °C) and pressures (1 to 20 bar). google.com The chlorine radicals then abstract hydrogen atoms from the ethane backbone, which are subsequently replaced by chlorine. Careful control of reaction conditions is necessary to achieve high conversion and selectivity for the desired 1,1,1-trichloro product. google.com

| Parameter | Condition | Initiator Type | Precursor Example | Reaction Phase |

| Initiation | UV Irradiation | Photochemical | 1,1-Dichloroethane | Liquid or Gas |

| Initiation | Chemical Initiator | Azo Compounds (e.g., AIBN) | 1-Chloro-2,2,2-trifluoroethane | Liquid |

| Temperature | 50 - 120 °C | Chemical Initiator | 1-Chloro-2,2,2-trifluoroethane | Liquid |

| Pressure | 1 - 20 bar (100 - 2000 kPa) | Chemical Initiator | 1-Chloro-2,2,2-trifluoroethane | Liquid |

Process Optimization and Selective Production of Isomers

The synthesis of 1,1,1-trichloro-2-fluoroethane (often referred to as HCFC-131a) presents a significant challenge in reaction engineering: the control of isomer formation. Industrial synthesis routes, such as the hydrofluorination of trichloroethylene (B50587) or the chlorination of relevant fluoroethanes, can lead to the co-production of isomers, primarily 1,1,2-trichloro-1-fluoroethane. Due to their similar physical properties, separating these isomers by distillation is often difficult and energy-intensive. Therefore, optimizing the reaction process to selectively produce the desired 1,1,1-trichloro-2-fluoroethane isomer is of critical importance for both economic viability and process efficiency.

Process optimization hinges on the careful control of several key reaction parameters, including the choice of catalyst, reaction temperature, pressure, and the molar ratio of reactants. The catalyst, in particular, plays a pivotal role in directing the reaction pathway towards the desired product.

Catalyst Selection and Isomer Selectivity

While specific research detailing the selective production of 1,1,1-trichloro-2-fluoroethane is limited in publicly available literature, principles can be drawn from analogous haloalkane isomerization and synthesis processes. For instance, in the broader field of chlorofluoroethane chemistry, aluminium-based catalysts are known to favor the formation of asymmetric isomers. researchgate.net Research on the conversion of 1,1,2-trichlorotrifluoroethane (B165192) (CFC-113) has shown that catalysts like β-AlF₃ or pre-fluorinated γ-alumina can facilitate isomerization to the asymmetric 1,1,1-trichlorotrifluoroethane (CFC-113a). researchgate.net This suggests that for the synthesis of 1,1,1-trichloro-2-fluoroethane, which is also an asymmetric isomer, catalysts based on activated alumina (B75360) or aluminum halides could be effective in enhancing selectivity.

Patents related to similar compounds also highlight the importance of the catalyst. For example, processes for isomerizing 1,1,2-trichlorotrifluoroethane to its 1,1,1-isomer have utilized activated aluminum trichloride (B1173362) catalysts. google.com Conversely, chromium-based catalysts have been employed in processes where the goal was to reduce the presence of certain undesirable isomers during the synthesis of other fluorinated ethanes. google.com This indicates that a systematic screening of different Lewis acid catalysts is a primary strategy for optimizing the selective production of 1,1,1-trichloro-2-fluoroethane.

Influence of Reaction Conditions

Beyond the catalyst, other process variables are crucial for maximizing the yield of the target isomer.

Temperature: Reaction temperature can have a profound effect on both the reaction rate and the selectivity. In many chemical processes, lower temperatures may favor the thermodynamically more stable isomer, while higher temperatures might lead to a product distribution closer to a statistical mixture, or favor a different isomer entirely. For the synthesis of 1,1,1-trichloro-2-fluoroethane, the optimal temperature would need to be determined experimentally to achieve a balance between a high conversion rate and high selectivity.

Pressure: The operating pressure can influence the residence time of reactants in the reactor and the phase of the reaction mixture (liquid or gas). For gas-phase reactions, pressure adjustments can alter the surface coverage of reactants on the catalyst, thereby affecting the product distribution.

Molar Ratio of Reactants: Adjusting the feed ratio of the reactants (e.g., the ratio of the fluorinating agent like hydrogen fluoride to the chlorinated hydrocarbon precursor) is another key optimization lever. An excess of one reactant might suppress side reactions or push the equilibrium towards the desired product, thus improving selectivity.

The interplay of these factors necessitates a comprehensive approach to process development, likely involving statistical design of experiments to identify the optimal operating window. The goal is to engineer a reaction environment where the activation energy barrier for the formation of 1,1,1-trichloro-2-fluoroethane is significantly lower than that for its isomers, leading to its preferential production.

The following table summarizes the key parameters and their general role in process optimization for selective isomer production, based on principles from related haloalkane syntheses.

| Process Parameter | General Role in Optimization and Isomer Selection | Anticipated Effect on 1,1,1-Trichloro-2-fluoroethane Synthesis |

|---|---|---|

| Catalyst Type | Directs the reaction mechanism, influencing which isomer is preferentially formed. Lewis acidity and surface structure are critical. | Aluminium-based catalysts (e.g., AlF₃, AlCl₃) may favor the formation of the asymmetric 1,1,1-isomer. researchgate.netgoogle.com |

| Reaction Temperature | Affects both reaction rate and the thermodynamic vs. kinetic control of the product distribution. | An optimal temperature exists to balance high conversion with maximum selectivity, avoiding unwanted side reactions or isomerization. |

| Operating Pressure | Influences reactant concentration (especially in the gas phase) and residence time. | Can be adjusted to optimize catalyst performance and suppress the formation of byproducts. |

| Reactant Molar Ratio | Can shift reaction equilibrium and affect the rate of competing reaction pathways. | Optimizing the ratio of fluorinating agent to the hydrocarbon precursor can maximize the yield of the desired mono-fluorinated product. |

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trichloro 2 Fluoroethane

Halogen Exchange and Redistribution Reactions

Halogen exchange reactions are a prominent feature of the chemistry of 1,1,1-trichloro-2-fluoroethane (B13423416). These reactions typically involve the substitution of chlorine atoms with fluorine atoms, or vice versa, often facilitated by a catalyst. For instance, the reaction of 1,1,1-trichloroethane (B11378) with hydrogen fluoride (B91410) can lead to the formation of 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b) and other fluorinated ethanes through a series of halogen exchange steps. google.com The process is essentially a substitution where a fluorine atom from hydrogen fluoride replaces a chlorine atom on the ethane (B1197151) backbone.

Redistribution reactions can also occur, particularly in the presence of catalysts like aluminum halides. acs.org In these reactions, the halogens can rearrange between molecules, leading to a mixture of different haloalkanes. For example, two molecules of 1,1,1-trichloro-2-fluoroethane could potentially redistribute their halogens to form other chloro- and fluoro-substituted ethanes.

Elimination Reactions Leading to Olefinic Products

Elimination reactions of 1,1,1-trichloro-2-fluoroethane result in the formation of unsaturated compounds, specifically halo-olefins. These reactions involve the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms.

The dehydrohalogenation of 1,1,1-trichloro-2-fluoroethane can proceed through several mechanistic pathways, primarily E1, E2, and E1cB. libretexts.orglibretexts.org

E2 (Bimolecular Elimination): This is a concerted, one-step mechanism where a base removes a proton from the carbon adjacent to the carbon bearing the leaving group, simultaneously with the departure of the halide ion. libretexts.orgdalalinstitute.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. dalalinstitute.com

E1 (Unimolecular Elimination): This two-step mechanism begins with the slow departure of the leaving group to form a carbocation intermediate. libretexts.orglibretexts.org In the second, faster step, a base removes a proton from an adjacent carbon, leading to the formation of the double bond. libretexts.org

E1cB (Unimolecular Conjugate Base Elimination): This pathway is favored when the proton to be removed is particularly acidic and the leaving group is poor. libretexts.orgdalalinstitute.com It involves the initial deprotonation by a strong base to form a carbanion, followed by the departure of the leaving group in a subsequent step. libretexts.orgdalalinstitute.com

The operative mechanism is influenced by factors such as the strength of the base, the nature of the solvent, and the structure of the substrate. libretexts.orgdalalinstitute.com

Dehydrohalogenation reactions can often lead to more than one possible alkene product, raising the issue of regioselectivity. Zaitsev's rule generally predicts that the more substituted (more stable) alkene will be the major product. wordpress.com However, the regioselectivity in the dehydrohalogenation of 1,1,1-trichloro-2-fluoroethane is also influenced by electronic factors. nih.gov The presence of fluorine can affect the acidity of adjacent protons and the stability of the transition states, potentially leading to deviations from Zaitsev's rule.

Stereoselectivity refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z isomers). In E2 reactions, the stereochemical outcome is often dictated by the requirement for an anti-periplanar arrangement of the departing hydrogen and halogen atoms. uci.edu

The kinetics of elimination reactions are significantly influenced by the nature and concentration of the base used.

| Base Property | Influence on Elimination Kinetics |

| Strength | Strong bases, such as alkoxides (e.g., sodium ethoxide, potassium tert-butoxide), generally favor the E2 mechanism and increase the reaction rate. dalalinstitute.comwordpress.com Weaker bases are more conducive to the E1 mechanism. uci.edu |

| Concentration | For E2 reactions, the rate is directly proportional to the concentration of the base. dalalinstitute.com For E1 reactions, the rate is independent of the base concentration as the rate-determining step is the formation of the carbocation. uci.edu |

| Steric Hindrance | Bulky bases, like potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product due to steric hindrance when approaching the more substituted carbon atom. wordpress.com |

The choice of solvent also plays a crucial role, with polar aprotic solvents generally favoring E2 reactions. uci.edu

Electrophilic and Nucleophilic Reaction Pathways

The carbon-halogen bonds in 1,1,1-trichloro-2-fluoroethane are polar, with the carbon atoms being electrophilic centers susceptible to attack by nucleophiles. Nucleophilic substitution reactions can occur, where a nucleophile replaces a halogen atom. However, elimination reactions are often competitive, especially under basic conditions.

While less common, electrophilic reactions can also be envisaged, particularly involving the double bond of the olefinic products formed from elimination reactions. Trihaloethenes, for example, can undergo electrophilic addition reactions. rsc.org

Interaction with Specific Reagents and Catalysts (e.g., Aluminum Halides)

The reaction of 1,1,1-trichloro-2-fluoroethane and related fluorohalocarbons with aluminum halides, such as aluminum chloride (AlCl₃), has been a subject of investigation. acs.org Aluminum halides are strong Lewis acids and can act as catalysts for a variety of transformations, including isomerization and halogen exchange reactions. acs.org For instance, in the presence of aluminum chloride, 1,1,2-trichloro-1,2,2-trifluoroethane can be isomerized to 1,1,1-trichloro-2,2,2-trifluoroethane. smolecule.comgoogle.com These catalysts can facilitate the formation of carbocation-like intermediates, which can then undergo rearrangement or substitution. acs.org

The use of specific catalysts is also crucial in the synthesis of related compounds. For example, fluorinated aluminas are used as catalysts for fluorination and chlorofluorination reactions. epo.org

Oxidative Transformation Pathways

The oxidative metabolism of haloalkanes is primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes. uomus.edu.iq These heme-containing monooxygenases catalyze the insertion of an oxygen atom into a C-H bond, a critical first step in the biotransformation of these compounds. uomus.edu.iq For halogenated ethanes, this initial hydroxylation can lead to a variety of metabolites, depending on the position of oxidation and the subsequent chemical rearrangements.

The metabolism of hydrochlorofluorocarbons (HCFCs), including isomers of trichlorofluoroethane, is predominantly carried out by cytochrome P450 enzymes. acs.orgnih.gov Studies on compounds structurally related to 1,1,1-trichloro-2-fluoroethane, such as its isomer 1,1,2-trichloro-2-fluoroethane (B1329495) (HCFC-131), have provided significant insights into the regioselectivity of this process. acs.orgnih.gov Regioselectivity refers to the preferential oxidation of one C-H bond over another in a molecule with multiple potential reaction sites.

In vitro studies using rat liver microsomes and expressed human cytochrome P450 2E1 have demonstrated that the oxidation of these compounds is not random. acs.orgacs.org For instance, the metabolism of 1,1,2-trichloro-2-fluoroethane (HCFC-131) yields both chlorofluoroacetic acid and dichloroacetic acid, indicating that oxidation occurs at both carbon atoms. acs.orgacs.org The ratio of these products, however, reveals a clear preference for oxidation at one position over the other.

Research on 1-fluoro-1,1,2-trichloroethane (HCFC-131a), an isomer of the titular compound, has identified several key metabolites resulting from oxidative transformation. In vivo studies in rats revealed the formation of 2,2-dichloro-2-fluoroethyl glucuronide, 2,2-dichloro-2-fluoroethyl sulfate, and dichlorofluoroacetic acid, alongside inorganic fluoride. nih.govosti.gov When incubated with NADPH-fortified rat liver microsomes, the primary metabolite observed was dichlorofluoroacetic acid. nih.govosti.gov This indicates that the initial oxidative attack likely occurs at the C-H bond of the -CHFCl group.

The table below summarizes the observed regioselectivity in the in vitro oxidation of the related compound 1,1,2-trichloro-2-fluoroethane (HCFC-131), which illustrates the principle of regioselective oxidation by cytochrome P450.

| System | Ratio of Dichloroacetic Acid to Chlorofluoroacetic Acid | Reference |

|---|---|---|

| Rat Liver Microsomes | 0.25:1 | acs.org |

| Expressed Human Cytochrome P450 2E1 | 0.49:1 | acs.org |

This data clearly demonstrates that oxidation at the CH2Cl group (leading to chlorofluoroacetic acid) is favored over oxidation at the CHCl2 group (leading to dichloroacetic acid) in HCFC-131. acs.org

The regioselectivity observed in the cytochrome P450-catalyzed oxidation of haloalkanes is primarily governed by electronic factors. acs.orgnih.gov The mechanism of P450-mediated C-H bond oxidation is believed to proceed via a hydrogen atom abstraction by a highly reactive iron-oxo species, followed by a radical rebound step. washington.edu The stability of the resulting carbon-centered radical intermediate is a key determinant of the reaction rate and, consequently, the site of oxidation.

Electron-withdrawing groups, such as halogen atoms, can significantly influence the stability of adjacent radical centers. In the case of 1,1,1-trichloro-2-fluoroethane, the C-H bonds are located on the C2 carbon, which is bonded to a fluorine atom and two hydrogen atoms. The fluorine atom is highly electronegative and will exert a strong inductive effect, influencing the electron density and stability of a potential radical at this position.

Studies comparing the experimental oxidation ratios with calculated activation energies for hydrogen-atom abstraction have confirmed that electronic factors are the primary drivers of regioselectivity. nih.gov For instance, in the oxidation of 1,1,2-trichloro-2-fluoroethane, the preferential formation of chlorofluoroacetic acid suggests that hydrogen abstraction from the -CH2Cl group is energetically more favorable than from the -CHCl2 group. acs.orgacs.org This is consistent with the principle that the stability of the resulting radical intermediate dictates the preferred reaction pathway. The presence of multiple electron-withdrawing chlorine atoms can destabilize a radical at the C1 position, making hydrogen abstraction at the C2 position more likely. While direct experimental data on the regioselectivity of 1,1,1-trichloro-2-fluoroethane oxidation is limited, the principles derived from its isomers strongly suggest that the electronic environment of the C-H bonds is the critical factor determining the metabolic pathway.

Environmental Chemistry and Atmospheric Fate of 1,1,1 Trichloro 2 Fluoroethane

Atmospheric Degradation Kinetics and Mechanisms

The persistence of 1,1,1-Trichloro-2-fluoroethane (B13423416) in the atmosphere is primarily governed by its degradation kinetics and the mechanisms that break it down. These processes occur in both the troposphere, the lowest layer of the atmosphere, and the stratosphere.

Reaction with Hydroxyl Radicals (OH•) in the Troposphere

The primary removal mechanism for 1,1,1-Trichloro-2-fluoroethane from the troposphere is its reaction with the hydroxyl radical (OH•), often referred to as the "detergent" of the atmosphere. This reaction initiates the oxidation of the HCFC molecule. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of HCFC-131a.

The reaction proceeds via hydrogen abstraction from the CH2F group:

CH₂F-CCl₃ + OH• → •CHF-CCl₃ + H₂O

While specific, experimentally determined rate constants for this reaction are not abundantly available in the public literature, it is understood to be the rate-limiting step for its tropospheric degradation. The presence of the hydrogen atom makes HCFCs like 1,1,1-Trichloro-2-fluoroethane more susceptible to attack by OH radicals compared to fully halogenated chlorofluorocarbons (CFCs), resulting in shorter atmospheric lifetimes.

Formation and Fate of Atmospheric Degradation Products

Following the initial reaction with the hydroxyl radical, the resulting haloalkyl radical (•CHF-CCl₃) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CHF(OO•)-CCl₃). This peroxy radical can then undergo a series of reactions, leading to the formation of various degradation products.

The likely atmospheric degradation products of 1,1,1-Trichloro-2-fluoroethane include:

Formyl fluoride (B91410) (HC(O)F)

Trichloromethyl radical (•CCl₃) , which can further react to form phosgene (B1210022) (COCl₂) and eventually hydrochloric acid (HCl) and carbon dioxide (CO₂).

Hydrogen fluoride (HF)

These degradation products are generally more water-soluble than the parent compound and are eventually removed from the atmosphere through wet and dry deposition.

Stratospheric Chemistry and Ozone Depletion Potential Assessments

Although the majority of 1,1,1-Trichloro-2-fluoroethane is destroyed in the troposphere, a fraction can be transported to the stratosphere. In the stratosphere, it is subject to photolysis by high-energy UV radiation, leading to the release of chlorine atoms. These chlorine atoms can then catalytically destroy ozone molecules in a process similar to that of CFCs.

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 assigned an ODP of 1.0. The ODP of 1,1,1-Trichloro-2-fluoroethane has been estimated to be approximately 0.038. This value is significantly lower than that of major CFCs, reflecting its shorter atmospheric lifetime and the fact that a large portion of it is destroyed before reaching the stratosphere.

Global Distribution and Atmospheric Lifetime Modeling

The global distribution of 1,1,1-Trichloro-2-fluoroethane is influenced by its emission sources and its atmospheric lifetime. Recent studies have detected its presence in the atmosphere, with notable emissions originating from East Asia. It is believed to be released as an intermediate by-product in the manufacturing of other fluorocarbons, such as HFC-134a.

Environmental Partitioning and Transport Dynamics

Environmental partitioning describes how a chemical distributes itself between different environmental compartments such as air, water, and soil. Due to its relatively high vapor pressure and low water solubility, 1,1,1-Trichloro-2-fluoroethane is expected to exist predominantly in the atmosphere.

Key properties influencing its environmental partitioning include:

| Property | Value/Characteristic | Implication |

| Vapor Pressure | Relatively high | Tends to volatilize into the atmosphere from soil and water surfaces. |

| Water Solubility | Low | Limited partitioning into aquatic environments. |

| Henry's Law Constant | Expected to be high | Favors partitioning from water to air. |

| Soil/Sediment Adsorption | Expected to be low | High mobility in soil and potential to leach into groundwater. |

Once in the atmosphere, its transport is governed by global wind patterns, leading to its distribution far from its original emission sources. Its relatively short atmospheric lifetime, however, means that its concentration will decrease with distance from major source regions.

Volatilization Rates from Aqueous and Soil Media

Volatilization is a primary mechanism for the transport of 1,1,1-trichloro-2-fluoroethane from soil and water to the atmosphere. This process is largely governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.

While specific experimental data for 1,1,1-trichloro-2-fluoroethane are limited, its environmental fate can be inferred from closely related compounds. For instance, the structurally similar compound 1,1,1-trichloroethane (B11378) is known to be volatile, with volatilization from soil and water surfaces being a dominant environmental fate process. cdc.gov For another related compound, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), the Henry's Law constant has been estimated to be 0.48 atm·m³/mol, indicating that volatilization from water will be very rapid. epa.gov Given these characteristics of similar compounds, 1,1,1-trichloro-2-fluoroethane is also expected to exhibit significant volatilization from both moist and dry soil surfaces. epa.gov

The rate of volatilization from water is often described by a half-life. For example, the volatilization half-life of 1,1,2-trichloroethane (B165190) in a model river (1 meter deep, flowing at 1 m/sec, with a wind speed of 3 m/sec) is estimated to be 4.5 hours. cdc.gov

Interactive Data Table: Volatilization Potential of Related Halogenated Ethanes

| Compound | Henry's Law Constant (atm·m³/mol) | Volatilization Half-life (Model River) | Primary Fate Process |

| 1,1,1-Trichloroethane | Data not available | Data not available | Volatilization cdc.gov |

| 1,1,2-Trichloroethane | 9.1x10⁻⁴ | 4.5 hours cdc.gov | Volatilization cdc.gov |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | 0.48 epa.gov | 4.0 hours epa.gov | Volatilization epa.gov |

| 2,2-Dichloro-1,1,1-trifluoroethane | 0.0256 | Data not available | Volatilization nih.gov |

Adsorption and Desorption Behavior in Environmental Matrices

The mobility of 1,1,1-trichloro-2-fluoroethane in the subsurface is influenced by its tendency to adsorb to soil and sediment particles. This behavior is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which indicates the compound's propensity to bind to organic matter in the soil.

For the related compound 1,1,2-trichloroethane, experimentally determined Koc values range from 83 to 209, suggesting it will be moderately to highly mobile in soil. epa.gov Another study found Koc values for 1,1,2-trichloroethane to be between 60.0 and 108 on various soil types. cdc.gov A low soil adsorption coefficient means the compound is less likely to be retained by the soil and more likely to leach into groundwater. cdc.gov

The adsorption of halogenated hydrocarbons is generally reversible, though the extent can be influenced by the organic carbon content of the soil and the contact time. Desorption is the process by which the adsorbed compound is released back into the soil water, making it available for transport or degradation. The distribution or sorption coefficient (Kd) is the ratio of the chemical concentration attached to solids to the concentration in the solution at equilibrium. ca.gov

Interactive Data Table: Soil Adsorption Coefficients of Related Compounds

| Compound | Koc Value Range | Mobility in Soil |

| 1,1,1-Trichloroethane | Data not available | High cdc.gov |

| 1,1,2-Trichloroethane | 60 - 209 cdc.govepa.gov | Moderate to High epa.gov |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | 426 (estimated) epa.gov | Moderate epa.gov |

Note: Specific Koc values for 1,1,1-Trichloro-2-fluoroethane are not available in the reviewed literature. The data for analogous compounds are provided for context.

Biodegradation Pathways in Natural Systems

Under anoxic conditions, such as those found in groundwater and sediments, 1,1,1-trichloro-2-fluoroethane is susceptible to microbial degradation. The primary mechanism for this transformation is anaerobic reductive dehalogenation.

Anaerobic Reductive Dehalogenation Mechanisms

Anaerobic reductive dehalogenation is a process where microorganisms use the halogenated compound as an electron acceptor, leading to the sequential removal of halogen atoms. For chlorinated ethanes, this process is a key degradation pathway.

While the specific pathway for 1,1,1-trichloro-2-fluoroethane is not extensively documented, the degradation of the closely related 1,1,1-trichloroethane (1,1,1-TCA) provides a well-studied model. The anaerobic biodegradation of 1,1,1-TCA proceeds through reductive dechlorination to 1,1-dichloroethane (B41102) (1,1-DCA), which is then further reduced to monochloroethane (CA). nih.govnih.gov This process is catalyzed by specific enzymes called reductive dehalogenases. nih.gov

It is plausible that 1,1,1-trichloro-2-fluoroethane undergoes a similar initial step of reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. The presence of the fluorine atom may influence the rate and extent of this degradation, as the carbon-fluorine bond is generally stronger and more resistant to cleavage than the carbon-chlorine bond.

Proposed Reductive Dehalogenation Pathway (based on 1,1,1-TCA)

1,1,1-Trichloroethane (TCA) → 1,1-Dichloroethane (1,1-DCA) → Chloroethane (CA) nih.gov

Microbial Community Dynamics in Degradation Processes

The biodegradation of chlorinated ethanes is carried out by specific groups of anaerobic bacteria. A key genus implicated in this process is Dehalobacter. nih.gov Strains of Dehalobacter have been shown to be responsible for the reductive dechlorination of 1,1,1-TCA and 1,1-DCA. nih.govnih.gov

In mixed microbial communities, the dynamics of degradation can be complex. For instance, in the degradation of 1,1,2-trichloroethane, Dehalobacter was found to grow during the initial conversion to vinyl chloride, while another genus, Dehalococcoides, was responsible for the subsequent dechlorination to ethene. nih.govnih.gov This indicates that complete detoxification of a contaminant may require the synergistic action of different microbial populations.

The presence of a contaminant like 1,1,1-trichloroethane can significantly alter the structure of a microbial community. Studies have shown that exposure to TCA can lead to a decrease in the diversity of the bacterial community, while enriching for specific degradation-capable strains, such as those from the genus Clostridium in some methanogenic environments. nih.gov The study of these microbial community shifts is crucial for understanding and optimizing bioremediation strategies for sites contaminated with halogenated hydrocarbons.

Computational Chemistry and Theoretical Modeling of 1,1,1 Trichloro 2 Fluoroethane

Quantum Chemical Characterization of Molecular Structure and Conformations

1,1,1-Trichloro-2-fluoroethane (B13423416), also known as HCFC-131a, possesses a molecular structure that has been the subject of computational analysis to understand its conformational preferences and geometric parameters. The molecule consists of a central carbon-carbon single bond, with one carbon atom bonded to three chlorine atoms and the other to one fluorine atom and two hydrogen atoms. nih.gov Rotation around this C-C bond gives rise to different conformers.

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical problems, are instrumental in characterizing these conformations. mdpi.com These methods can predict the relative energies of different spatial arrangements of the atoms, identifying the most stable conformer. For 1,1,1-trichloro-2-fluoroethane, the staggered conformations are generally more stable than the eclipsed conformations due to lower steric hindrance and torsional strain.

The geometric parameters of the molecule, such as bond lengths, bond angles, and dihedral angles, can be precisely calculated using various levels of theory and basis sets in quantum chemistry. mdpi.com These computational approaches provide a detailed three-dimensional picture of the molecule's structure.

Below is a table summarizing key computed descriptors for 1,1,1-trichloro-2-fluoroethane.

| Computed Descriptor | Value | Source |

| IUPAC Name | 1,1,1-trichloro-2-fluoroethane | nih.gov |

| Molecular Formula | C2H2Cl3F | nih.gov |

| Molecular Weight | 151.39 g/mol | nih.gov |

| InChI | InChI=1S/C2H2Cl3F/c3-2(4,5)1-6/h1H2 | nih.gov |

| InChIKey | ZXUJWPHOPHHZLR-UHFFFAOYSA-N | nih.gov |

| SMILES | C(C(Cl)(Cl)Cl)F | nih.gov |

Prediction of Thermophysical Properties through Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physical and chemical properties of compounds based on their molecular structure. unimore.it These models establish a mathematical relationship between molecular descriptors, which are numerical representations of a molecule's structure, and a specific property of interest. unimore.it

The normal boiling point (Tb) of 1,1,1-trichloro-2-fluoroethane has been a focus of QSPR studies. By analyzing a series of chlorofluoroethanes, researchers have developed multi-parameter models that correlate molecular structure with boiling point. acs.org For instance, two six-descriptor models, derived directly from molecular structure, were used to predict the normal boiling points of ethane (B1197151) and 52 known chlorofluoroethanes with a high degree of accuracy (R² = 0.998, s = 2.6 K). acs.org These models predicted a boiling point of 366 ± 2 K for 1,1,1-trichloro-2-fluoroethane. acs.orgacs.org

QSPR methods can also be applied to predict other phase transition properties, such as critical temperature (Tc), critical pressure (Pc), and critical volume (Vc). chemeo.communi.cz These models often employ group contribution methods or more complex computational techniques to estimate these properties based on the molecule's structural features. muni.cz

The table below presents some predicted thermophysical properties for a related isomer, 1,1,2-trichloro-2-fluoroethane (B1329495), which can provide insights into the range of values expected for such compounds.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 355.84 | K | chemeo.com |

| Critical Temperature (Tc) | 536.00 | K | chemeo.com |

| Critical Pressure (Pc) | 4162.33 | kPa | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 31.61 | kJ/mol | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 9.56 | kJ/mol | chemeo.com |

The accuracy of QSPR models for predicting thermophysical properties like boiling point relies heavily on the selection of appropriate molecular descriptors that capture the essence of intermolecular forces. unimore.it For chlorofluoroethanes, descriptors that account for electrostatic interactions are particularly important. acs.orgacs.org

Key descriptors often include those that treat the exterior atoms (Cl and F) and hydrogen atoms in specific chemical environments differently, as these atoms are crucial in forming electrostatic interactions with adjacent molecules. acs.org For example, electrostatic repulsion between opposing C-X (where X is a halogen) bonds can influence the boiling point. acs.org Descriptors related to molecular volume, polarizability, and the presence of polar functional groups are also commonly used to model these interactions. unimore.itacs.org

Reaction Pathway Elucidation and Transition State Theory Applications

Computational chemistry provides powerful tools to investigate the chemical reactions of 1,1,1-trichloro-2-fluoroethane. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of reactants, products, intermediates, and transition states.

For halogenated hydrocarbons, common reactions include dehydrohalogenation and reactions with atmospheric radicals like the hydroxyl (OH) radical. Transition state theory can be applied to the computationally determined transition state structures and energies to calculate reaction rate constants. This information is crucial for understanding the atmospheric lifetime and environmental impact of such compounds. For example, the reaction of similar hydrofluorocarbons with OH radicals has been studied using computational methods to determine their atmospheric degradation pathways.

Molecular Dynamics Simulations for Solvent Interactions and Transport Phenomena

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into solvent interactions and transport phenomena. mdpi.com In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of dynamic processes. mdpi.com

For 1,1,1-trichloro-2-fluoroethane, MD simulations can be used to understand how it interacts with various solvents. These simulations can reveal details about the solvation shell structure, the strength of solute-solvent interactions, and the orientation of solvent molecules around the solute. For instance, simulations have shown that for similar molecules, specific intermolecular interactions can have a measurable effect on the molecular properties. smolecule.com

Transport properties such as diffusion coefficients and viscosity can also be calculated from MD simulations. This information is valuable for understanding how the compound moves through different media. While specific MD simulation data for 1,1,1-trichloro-2-fluoroethane is not detailed in the search results, the methodology is broadly applicable to this class of compounds. upc.edu

Advanced Analytical Methodologies for 1,1,1 Trichloro 2 Fluoroethane

Spectroscopic Characterization for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 1,1,1-Trichloro-2-fluoroethane (B13423416) and for assessing its purity. These methods probe the molecule's interaction with electromagnetic radiation to provide detailed structural information.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. researchgate.netgoogle.com The resulting spectra serve as a unique "vibrational fingerprint," allowing for the identification of the compound and its functional groups. The IR spectrum of 1,1,1-Trichloro-2-fluoroethane exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its C-H, C-C, C-Cl, and C-F bonds. An estimated radiative efficiency, which is based on the infrared spectrum, has been calculated for 1,1,1-Trichloro-2-fluoroethane as 0.153 W m⁻² ppb⁻¹. noaa.govepa.gov

Raman spectroscopy provides information on similar molecular vibrations but is based on the inelastic scattering of light. researchgate.netgoogle.com It is particularly useful for analyzing symmetric vibrations that may be weak or absent in the IR spectrum. Together, IR and Raman data provide a comprehensive vibrational profile for structural confirmation.

Table 2: Key Spectroscopic Data for 1,1,1-Trichloro-2-fluoroethane

| Spectroscopic Technique | Observed Feature | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Radiative Efficiency: 0.153 W m⁻² ppb⁻¹ | noaa.gov |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Spectrum available for structural analysis | nih.govthieme-connect.de |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity within a molecule. For 1,1,1-Trichloro-2-fluoroethane, ¹H NMR, ¹³C NMR, and particularly ¹⁹F NMR are used for structural verification. thieme-connect.de The ¹⁹F NMR spectrum is especially informative, as the chemical shift and coupling patterns of the fluorine nucleus are highly sensitive to its local chemical environment. nih.gov

NMR is crucial for distinguishing between isomers, such as 1,1,1-Trichloro-2-fluoroethane (HCFC-131b) and its isomer 1,1,2-Trichloro-1-fluoroethane (B1211354) (HCFC-131a). These isomers have the same molecular formula (C₂H₂Cl₃F) and molecular weight but different structural arrangements. toppan.com Their distinct structures result in different numbers of signals, chemical shifts, and spin-spin coupling patterns in their respective NMR spectra, allowing for clear and unambiguous differentiation.

Sampling and Preconcentration Strategies for Environmental Matrices

The analysis of 1,1,1-Trichloro-2-fluoroethane in environmental matrices like air and water often requires sampling and preconcentration steps due to its presence at very low concentrations. The goal is to collect a representative sample and increase the analyte concentration to a level detectable by the analytical instrument.

For air sampling, common methods include whole-air sampling into evacuated canisters (e.g., Summa canisters) or trapping the analyte onto a solid sorbent material followed by thermal desorption. These techniques allow for the collection of integrated samples over time, providing a more representative measure of average concentrations.

For water samples, "purge and trap" is a widely used preconcentration technique. In this method, an inert gas is bubbled through the water sample, stripping the volatile 1,1,1-Trichloro-2-fluoroethane out of the aqueous phase. The gas stream is then passed through a sorbent trap, which captures the analyte. The trap is subsequently heated, and the desorbed analyte is introduced directly into the GC or GC-MS system. This method is effective for concentrating volatile organic compounds from aqueous matrices prior to analysis. In some cases, solvent extraction may also be employed. apple.com

Method Validation and Quality Assurance in Analysis of 1,1,1-Trichloro-2-fluoroethane

The reliability and accuracy of any analytical data for 1,1,1-Trichloro-2-fluoroethane depend on robust method validation and stringent quality assurance protocols. These procedures are essential to ensure that the chosen analytical methodology is fit for its intended purpose and that the results are consistently precise and accurate.

Method validation for 1,1,1-Trichloro-2-fluoroethane involves a series of experiments to establish the performance characteristics of the analytical method. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). While specific performance data for 1,1,1-Trichloro-2-fluoroethane are not extensively available in publicly accessible literature, the validation process would follow established guidelines for similar volatile organic compounds. For instance, the analysis of a structurally related compound, 1,1,2-trichloroethane (B165190), by gas chromatography often involves demonstrating linearity over a concentration range relevant to expected sample concentrations. osha.gov

Table 1: Illustrative Method Validation Parameters for a Volatile Organic Compound Analysis

| Parameter | Description | Typical Acceptance Criteria |

| **Linearity (R²) ** | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | ≥ 0.995 |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 80 - 120% |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | ≤ 15% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3 |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10 |

This table presents typical acceptance criteria for method validation of volatile organic compounds and is for illustrative purposes. Specific values for 1,1,1-Trichloro-2-fluoroethane would need to be determined experimentally.

Quality assurance (QA) encompasses a broader set of procedures to ensure that the entire analytical process is under control. This includes the use of certified reference materials (CRMs) to verify the accuracy of measurements and participation in proficiency testing (PT) schemes. Proficiency testing involves the analysis of samples with unknown concentrations of the target analyte, provided by an external organization. The results are then compared to the known values to assess the laboratory's performance. For volatile organic compounds, PT schemes often involve the distribution of test gas streams or spiked water samples. gcms.cz

A comprehensive quality assurance program for the analysis of 1,1,1-Trichloro-2-fluoroethane would also include:

Regular calibration of instruments: Ensuring that the analytical instruments are performing according to specifications.

Analysis of method blanks: To check for contamination in the laboratory environment, reagents, and glassware.

Analysis of fortified samples (spikes): To assess the method's performance in the specific sample matrix.

Analysis of duplicate samples: To monitor the precision of the analytical process.

The performance of a laboratory in a proficiency testing scheme is often evaluated using a z-score, which indicates how far a laboratory's result is from the assigned value. A satisfactory z-score, typically between -2 and +2, demonstrates the laboratory's competence in performing the analysis.

Environmental Remediation Strategies for 1,1,1 Trichloro 2 Fluoroethane Contamination

In-Situ Remediation Technologies

In-situ remediation involves treating contaminants in place without excavating soil or pumping out groundwater. While these methods are well-documented for other chlorinated solvents, their applicability to 1,1,1-Trichloro-2-fluoroethane (B13423416) remains uninvestigated in the available literature.

Ex-Situ Treatment Methods

Ex-situ methods involve the removal of contaminated soil or groundwater for treatment above ground. Common techniques include adsorption onto activated carbon and advanced oxidation processes. A comprehensive search did not yield any studies focused on the ex-situ treatment of 1,1,1-Trichloro-2-fluoroethane using these or other methods. researchgate.net

Innovative Materials for Contaminant Removal and Degradation

Research into innovative materials, such as novel adsorbents or catalysts for contaminant degradation, is a rapidly advancing field. researchgate.net Unfortunately, the development and application of such materials for the specific removal of 1,1,1-Trichloro-2-fluoroethane have not been documented in the accessible scientific literature.

Development of Surrogate Compounds for Remediation Efficacy Assessment

Surrogate compounds are less hazardous chemicals used to test and model the effectiveness of remediation technologies before applying them to more toxic contaminants. The identification or development of surrogate compounds for assessing the remediation of 1,1,1-Trichloro-2-fluoroethane has not been addressed in published research.

Role of 1,1,1 Trichloro 2 Fluoroethane As a Research Model Compound

Studies on the Fundamental Reactivity of Halogenated Alkanes

Research on similar small halogenated alkanes helps to elucidate key reaction pathways, such as nucleophilic substitution and elimination reactions. The relative reactivity of C-H, C-C, C-Cl, and C-F bonds can be systematically studied. For instance, the high reactivity of chlorine in certain reactions makes it a good leaving group, a principle that can be explored in detail using this compound as a model.

The asymmetrical distribution of halogens in 1,1,1-Trichloro-2-fluoroethane (B13423416) influences its polarity and the reactivity of its hydrogen atoms. This makes it an excellent candidate for studying radical reactions, such as chlorination. In such reactions, the selectivity for substitution at different positions can be quantified, providing valuable data on the directing effects of adjacent halogen atoms. While chlorine is a relatively reactive reagent with low selectivity, the presence of multiple halogen atoms provides a complex system to understand these interactions. maricopa.edu

Table 1: Comparison of Bond Dissociation Energies (Illustrative)

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |

| C-H | 413 |

| C-C | 348 |

| C-Cl | 339 |

| C-F | 485 |

This table provides typical values to illustrate the relative strengths of bonds commonly found in halogenated alkanes.

Probing Environmental Dehalogenation Mechanisms in Complex Systems

As a hydrochlorofluorocarbon (HCFC), 1,1,1-Trichloro-2-fluoroethane is a relevant model for studying the environmental fate of this class of compounds. HCFCs are known to be ozone-depleting substances, although generally less so than chlorofluorocarbons (CFCs) because their C-H bonds make them susceptible to degradation in the lower atmosphere (troposphere). noaa.govepa.gov

The primary atmospheric degradation pathway for HCFCs is initiated by reaction with hydroxyl (OH) radicals. nasa.gov Studying the reaction of OH radicals with 1,1,1-Trichloro-2-fluoroethane can provide kinetic and mechanistic data that are crucial for atmospheric modeling. The rate of this reaction determines the atmospheric lifetime of the compound and, consequently, its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

In aquatic and terrestrial environments, halogenated alkanes can undergo various abiotic and biotic degradation processes. These include hydrolysis, reductive dechlorination, and microbial degradation. eurochlor.orgnih.govcore.ac.uk While specific studies on 1,1,1-Trichloro-2-fluoroethane are limited, research on analogous chlorinated ethanes shows that reductive dechlorination is a significant pathway under anaerobic conditions. nih.govcore.ac.ukresearchgate.net The unique combination of chlorine and fluorine in 1,1,1-Trichloro-2-fluoroethane makes it an interesting subject for investigating the selectivity of these dehalogenation processes.

Table 2: Potential Environmental Dehalogenation Pathways for 1,1,1-Trichloro-2-fluoroethane

| Pathway | Description | Environmental Compartment |

| Atmospheric Oxidation | Reaction with hydroxyl (OH) radicals leading to the abstraction of a hydrogen atom. | Troposphere |

| Reductive Dechlorination | Stepwise removal of chlorine atoms, often mediated by microorganisms or abiotic reductants. | Anaerobic groundwater and sediments |

| Hydrolysis | Reaction with water, which is generally a slow process for this class of compounds. | Aquatic environments |

Benchmarking and Validation of Computational Chemistry Models

Computational chemistry plays a vital role in predicting the properties and reactivity of molecules. 1,1,1-Trichloro-2-fluoroethane, with its relatively small size and diverse atomic composition, is an ideal candidate for benchmarking and validating computational models. elsevierpure.commdpi.com

Quantum chemistry methods can be used to calculate a variety of molecular properties, including:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Simulating the infrared spectrum of the molecule.

Thermochemical Properties: Estimating enthalpy of formation, entropy, and heat capacity.

Reaction Energetics: Calculating activation energies and reaction enthalpies for various degradation pathways.

By comparing the results of these computational models with experimental data, researchers can assess the accuracy of different theoretical approaches. For instance, the calculated bond dissociation energies for the C-H, C-C, C-Cl, and C-F bonds in 1,1,1-Trichloro-2-fluoroethane can be compared with experimentally derived values to validate the chosen computational method. dntb.gov.ua The insights gained from these validation studies on model compounds like 1,1,1-Trichloro-2-fluoroethane can then be applied to more complex halogenated molecules where experimental data may be scarce. nih.gov

Table 3: Illustrative Comparison of Calculated and Experimental Properties for a Halogenated Ethane (B1197151)

| Property | Computational Model 1 | Computational Model 2 | Experimental Value |

| C-Cl Bond Length (Å) | 1.775 | 1.768 | 1.772 |

| C-F Bond Length (Å) | 1.385 | 1.380 | 1.383 |

| Dipole Moment (Debye) | 2.15 | 2.25 | 2.20 |

This table presents hypothetical data to illustrate the process of benchmarking computational models against experimental results.

Development of Analytical Standards and Calibration Procedures for Related Compounds

In analytical chemistry, the availability of high-purity reference materials is essential for the accurate quantification of chemical compounds. nist.gov 1,1,1-Trichloro-2-fluoroethane can serve as an analytical standard for the development and validation of methods for detecting and quantifying other halogenated organic compounds. accustandard.comnist.govlgcstandards.com

Gas chromatography (GC) is a common technique for the analysis of volatile halogenated hydrocarbons. chromatographyonline.comacs.org In GC, a certified reference material of 1,1,1-Trichloro-2-fluoroethane can be used to:

Determine Retention Time: Establish the time it takes for the compound to pass through the GC column under specific conditions, which aids in its identification in complex mixtures.

Calibrate the Detector: Create a calibration curve by injecting known concentrations of the standard to relate the detector response to the amount of analyte present. This is crucial for accurate quantification.

Assess Method Performance: Evaluate parameters such as linearity, limit of detection, and limit of quantification for a new analytical method.

The use of a halogen-specific detector, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), can enhance the selectivity of the analysis for halogenated compounds. nih.gov 1,1,1-Trichloro-2-fluoroethane can be used to optimize the response of these detectors for compounds with similar structural features.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 1,1,1-Trichloro-2-fluoroethane, and what are their key reaction parameters?

- Methodological Answer : The compound can be synthesized via fluorination of trichloroethane derivatives. A common method involves reacting 1,1,2-trichloroethane with hydrogen fluoride (HF) in the presence of a Lewis acid catalyst (e.g., SbCl₃) at 30–180°C. Temperature control is critical to avoid side reactions, such as over-fluorination or decomposition. Post-synthesis purification often employs fractional distillation or adsorption chromatography to achieve >99% purity .

Q. What physicochemical properties of 1,1,1-Trichloro-2-fluoroethane are critical for experimental design?

- Methodological Answer : Key properties include boiling point (-22°C), vapor pressure (≈250 mmHg at 25°C), and solubility in organic solvents (e.g., dichloromethane, ethanol). Its density (1.45 g/cm³) and stability under inert atmospheres are essential for storage and handling. Researchers must account for its high volatility and potential hydrolysis in aqueous systems when designing experiments .

Q. How can researchers safely handle 1,1,1-Trichloro-2-fluoroethane in laboratory settings?

- Methodological Answer : Use fume hoods to mitigate inhalation risks. Personal protective equipment (PPE) like nitrile gloves and safety goggles is mandatory. Spills should be neutralized with alkaline solutions (e.g., 10% NaOH) to degrade the compound into less hazardous products. Storage requires inert conditions (argon/nitrogen) in amber glass bottles to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during fluorination of trichloroethane precursors?

- Methodological Answer : By-product formation (e.g., 1,1,2-trifluoroethane or polychlorinated derivatives) can be reduced by:

- Catalyst tuning : Using SbCl₃-FeCl₃ mixed catalysts to enhance selectivity.

- Stepwise fluorination : Conducting reactions in two stages (e.g., gas-phase fluorination at 120°C followed by liquid-phase HF treatment).

- In situ monitoring : Employing GC-MS to track intermediates and adjust HF feed rates dynamically .

Q. What advanced analytical techniques resolve structural ambiguities in halogenated ethane derivatives?

- Methodological Answer :

- NMR spectroscopy : ¹⁹F NMR distinguishes between isomers (e.g., 1,1,1- vs. 1,1,2-substitution patterns) via chemical shift disparities (δ ≈ -70 to -90 ppm for CF₃ groups).

- X-ray crystallography : Confirms spatial arrangement of Cl/F substituents in crystalline derivatives.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities (<0.1%) .

Q. How do environmental factors influence the degradation pathways of 1,1,1-Trichloro-2-fluoroethane?

- Methodological Answer : Degradation mechanisms depend on:

- Hydrolysis : Predominant in alkaline aqueous media (pH >10), yielding Cl⁻, F⁻, and acetic acid derivatives. Kinetic studies use HPLC-UV to track degradation rates.

- Photolysis : UV irradiation (254 nm) generates reactive radicals (·Cl, ·F), monitored via electron paramagnetic resonance (EPR).

- Microbial degradation : Anaerobic soil studies with isotopic labeling (¹³C) reveal metabolite profiles via LC-QTOF-MS .

Q. How can researchers reconcile conflicting toxicological data on 1,1,1-Trichloro-2-fluoroethane?

- Methodological Answer : Contradictions in LD₅₀ values (e.g., rodent studies vs. in vitro assays) may arise from:

- Exposure route variability : Inhalation vs. dermal absorption requires standardized OECD test protocols.

- Metabolic differences : Species-specific cytochrome P450 activity alters metabolite toxicity. Cross-validate using human liver microsome assays and computational QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.